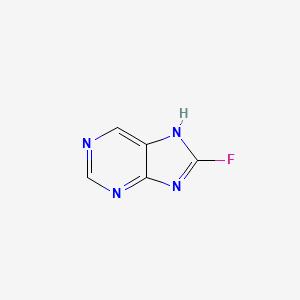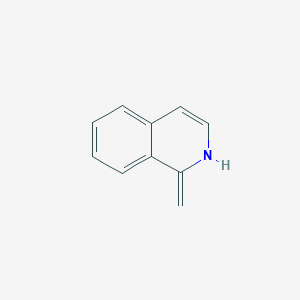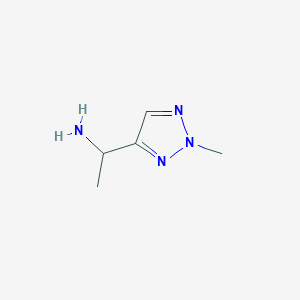![molecular formula C8H16N2 B15072707 6,7-Diazaspiro[4.5]decane CAS No. 227941-83-5](/img/structure/B15072707.png)
6,7-Diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diazaspiro[4.5]decane is a spiro compound characterized by a bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its unique 3D structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-Diazaspiro[4.5]decane involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of commercially available reagents and scalable reaction conditions, such as those involving palladium-catalyzed coupling reactions, suggests potential for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6,7-Diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and various aryl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl halides can produce spiro compounds with exocyclic double bonds .
Scientific Research Applications
6,7-Diazaspiro[4.5]decane has several scientific research applications, including:
Chemistry: It serves as a scaffold for the synthesis of complex organic molecules.
Biology: It is used in the study of biological processes and the development of biologically active compounds.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6,7-Diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic and signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
6,7-Diazaspiro[4.5]decane is unique due to its specific structural configuration, which provides distinct 3D properties and rigidity. This makes it particularly valuable as a scaffold in drug discovery and other applications .
Properties
CAS No. |
227941-83-5 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
6,7-diazaspiro[4.5]decane |
InChI |
InChI=1S/C8H16N2/c1-2-5-8(4-1)6-3-7-9-10-8/h9-10H,1-7H2 |
InChI Key |
ILLVEPQHUZVGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCNN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


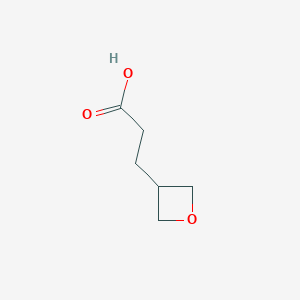
![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
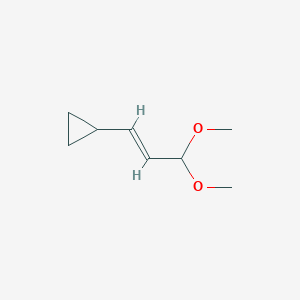
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
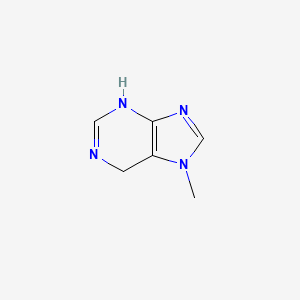
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
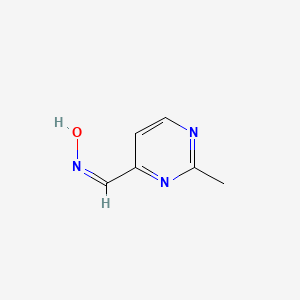
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)

